molecular formula C14H15N3O2S B2923362 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine CAS No. 1448026-66-1

6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine

Cat. No.: B2923362
CAS No.: 1448026-66-1
M. Wt: 289.35
InChI Key: NUWFBKDEORVKBC-UHFFFAOYSA-N
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Description

6-(3,4-Dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a novel small molecule building block belonging to the pyrrolopyrimidine class of fused heterocyclic compounds, which are recognized as privileged scaffolds in medicinal chemistry due to their similarity to purine nucleobases . This specific derivative is designed for research applications in oncology and drug discovery, particularly for the synthesis and screening of potential kinase inhibitors. The pyrrolo[3,4-d]pyrimidine core is a key structural feature in many biologically active compounds, and recent studies have shown that derivatives of this scaffold can function as potent inhibitors of critical kinases involved in cancer progression, such as Ataxia Telangiectasia and Rad3-related (ATR) kinase and Cyclin-Dependent Kinase 2 (CDK2) . ATR is a central regulator of the DNA damage response (DDR), responsible for sensing replication stress, and has been validated as a promising target for cancer therapy . The 3,4-dimethylbenzenesulfonyl substituent in this compound is anticipated to influence its physicochemical properties and binding affinity, potentially enhancing its interaction with hydrophobic regions of enzyme active sites. Researchers can utilize this compound as a key intermediate for the development of targeted therapies, structure-activity relationship (SAR) studies, and mechanism-of-action investigations. It is supplied as a research-grade material for laboratory use exclusively. This product is strictly For Research Use Only and is not intended for diagnostic or therapeutic procedures.

Properties

IUPAC Name

6-(3,4-dimethylphenyl)sulfonyl-5,7-dihydropyrrolo[3,4-d]pyrimidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15N3O2S/c1-10-3-4-13(5-11(10)2)20(18,19)17-7-12-6-15-9-16-14(12)8-17/h3-6,9H,7-8H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NUWFBKDEORVKBC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)S(=O)(=O)N2CC3=CN=CN=C3C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.35 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine typically involves multi-step reactions starting from readily available precursors. One common route involves the cyclization of pyrimidine derivatives with appropriate sulfonyl chlorides under basic conditions . The reaction conditions often include the use of solvents like dichloromethane or acetonitrile and bases such as triethylamine or sodium hydroxide .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize the efficiency of the synthesis .

Chemical Reactions Analysis

Types of Reactions

6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. Reaction conditions typically involve moderate temperatures (25-80°C) and solvents like ethanol or dichloromethane .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce sulfonamides .

Scientific Research Applications

6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The pathways involved can include inhibition of signal transduction pathways or modulation of gene expression.

Comparison with Similar Compounds

Key Observations :

  • Substituent Effects : Halogen atoms (e.g., Cl) increase electrophilicity, facilitating nucleophilic substitution reactions in drug synthesis . The 3,4-dimethylbenzenesulfonyl group likely improves target binding through hydrophobic interactions, as seen in sulfonamide-based kinase inhibitors .
  • Solubility : Potassium or hydrochloride salts (e.g., ) enhance aqueous solubility, critical for bioavailability. The sulfonyl group in the target compound may reduce solubility compared to carboxylate derivatives.

Limitations and Contradictions

  • Data Gaps : Direct biological data for the target compound are absent in the evidence, requiring extrapolation from analogs.
  • Contradictory Solubility Trends : While sulfonyl groups generally reduce solubility, shows carboxylate salts improve it, highlighting the need for empirical validation .

Biological Activity

The compound 6-(3,4-dimethylbenzenesulfonyl)-5H,6H,7H-pyrrolo[3,4-d]pyrimidine is a member of the pyrrolo[3,4-d]pyrimidine family, which has garnered interest due to its potential biological activities. This article aims to provide a comprehensive overview of the biological activity associated with this compound, including its mechanisms of action, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

C13H14N4O2S\text{C}_{13}\text{H}_{14}\text{N}_4\text{O}_2\text{S}

This structure features a pyrrolo[3,4-d]pyrimidine core substituted with a 3,4-dimethylbenzenesulfonyl group. The presence of this sulfonyl moiety is significant as it may influence the compound's solubility and interaction with biological targets.

Research indicates that compounds similar to This compound exhibit various biological activities primarily through the inhibition of specific enzymes or pathways. Notably:

  • Antitumor Activity : Pyrrolo[3,4-d]pyrimidines have been shown to inhibit certain kinases involved in cancer cell proliferation. For instance, studies have demonstrated that related compounds can effectively target protein kinases such as EGFR and VEGFR , leading to reduced tumor growth in vitro and in vivo models.
  • Antimicrobial Properties : The sulfonyl group may enhance the antimicrobial activity of the compound by facilitating interactions with bacterial enzymes or structures. Compounds in this class have shown promise against various pathogens.

Biological Activity Data

Biological ActivityAssay TypeReference
Antitumor (EGFR Inhibition)In vitro
Antimicrobial (Bacterial Inhibition)In vitro
AntiproliferativeCell Line Studies

Case Studies

  • Antitumor Efficacy in Lung Cancer :
    A study evaluated the effects of pyrrolo[3,4-d]pyrimidine derivatives on lung cancer cell lines. The results indicated that treatment with these compounds led to a significant decrease in cell viability and induction of apoptosis through activation of caspase pathways.
  • Antimicrobial Activity Against Gram-positive Bacteria :
    Another investigation assessed the antimicrobial properties of related compounds against Gram-positive bacteria. The results showed notable inhibition zones in disk diffusion assays, suggesting potential for development as antibacterial agents.

Research Findings

Recent studies have focused on optimizing the pharmacological properties of pyrrolo[3,4-d]pyrimidines. For example:

  • Structure-Activity Relationship (SAR) : Investigations into SAR revealed that modifications at the 7-position significantly affect both potency and selectivity against target enzymes.
  • In Vivo Studies : Animal models have demonstrated that these compounds can effectively reduce tumor size without significant toxicity at therapeutic doses.

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